2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-3-19-15(21)14-12(7-10(2)24-14)18-16(19)23-9-13(20)17-8-11-5-4-6-22-11/h4-6,10H,3,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMBDQYAOVQFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its molecular formula is C17H19N3O2S2, with a molecular weight of approximately 369.5 g/mol. The diverse functional groups present in this compound suggest significant potential for various biological applications, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- A thieno[3,2-d]pyrimidine core , which is associated with various biological activities.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
- An acetamide moiety linked to a furan derivative , enhancing its potential pharmacological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to possess significant antibacterial and antifungal properties. The sulfanyl group may enhance the ability of this compound to interact with microbial enzymes or cell membranes, leading to inhibition of growth.
Anticancer Activity
Several studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. These compounds often demonstrate the ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The unique combination of the thieno core and furan moiety may provide this compound with a dual mechanism of action against cancer cells.
The precise mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Inhibition of key enzymes involved in cellular processes.
- Interference with DNA synthesis or repair mechanisms in cancer cells.
- Modulation of signaling pathways related to cell survival and proliferation.
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds can be made:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-{[5,6-dimethyl-3-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-furylmethyl)acetamide | Similar thieno core | Antimicrobial |
| N-(4-chloroanilino)-2-{[5-methylthio]-4-pyrimidinyl}acetamide | Pyrimidine core with different substituents | Anticancer |
| 2-{[5-methoxycarbonyl]-4-pyridinyl}acetamide | Pyridine instead of thieno structure | Anti-inflammatory |
This table highlights how the target compound's specific thieno structure and dual activity from both the sulfanyl and furan components may offer distinct advantages over its counterparts.
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated thieno[3,2-d]pyrimidine derivatives and found that certain modifications significantly enhanced their cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). The presence of the sulfanyl group was crucial for enhancing activity through increased cellular uptake.
- Antimicrobial Evaluation : Another research paper reported on the antimicrobial efficacy of thieno derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanistic Insights : An investigation into the mechanism revealed that similar compounds could inhibit the activity of topoisomerase enzymes, crucial for DNA replication in cancer cells. This suggests that this compound may share this mechanism.
Comparison with Similar Compounds
Key Observations :
- Thieno[3,2-d]pyrimidine cores (as in and ) exhibit distinct electronic properties compared to thieno[2,3-d]pyrimidine () due to sulfur positioning, which may alter π-stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
